

In-Depth Structural Analysis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethoxy-4-ethoxycarbonylphenylacetic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a key intermediate in the synthesis of Repaglinide, a prominent oral antidiabetic drug. A thorough understanding of its structural and physicochemical properties is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient. This technical guide provides a comprehensive analysis of the compound's structure, supported by spectroscopic data and detailed experimental protocols.

Chemical Structure and Physicochemical Properties

3-Ethoxy-4-ethoxycarbonylphenylacetic acid, with the chemical formula $C_{13}H_{16}O_5$, is a disubstituted phenylacetic acid derivative. The molecule features an ethoxy group and an ethoxycarbonyl group attached to the benzene ring, ortho and meta, respectively, to the acetic acid moiety.

Property	Value	Source
IUPAC Name	2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid	[1]
CAS Number	99469-99-5	[1]
Molecular Formula	C13H16O5	[1]
Molecular Weight	252.26 g/mol	[1]
Melting Point	78-80 °C	[2]
Appearance	White to pale yellow solid	[2]

Spectroscopic Analysis

The structural elucidation of **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.3-1.5	Triplet	6H	-OCH ₂ CH ₃ (x2)
~3.6	Singlet	2H	-CH ₂ COOH
~4.0-4.4	Quartet	4H	-OCH ₂ CH ₃ (x2)
~6.9-7.8	Multiplet	3H	Aromatic protons
~10-12	Singlet (broad)	1H	-COOH

¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~14	-OCH ₂ CH ₃ (x2)
~40	-CH ₂ COOH
~60-65	-OCH ₂ CH ₃ (x2)
~110-150	Aromatic Carbons
~165-175	C=O (Ester and Carboxylic Acid)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

FTIR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2900-3100	Strong, Broad	O-H stretch (Carboxylic Acid)
2850-3000	Medium	C-H stretch (Aliphatic)
~1735	Strong	C=O stretch (Ester)
~1700	Strong	C=O stretch (Carboxylic Acid)
1500-1600	Medium	C=C stretch (Aromatic)
1000-1300	Strong	C-O stretch (Ester and Ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	253.1025	Data not available in search results
[M+Na] ⁺	275.0844	Data not available in search results

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR: Obtain a standard proton spectrum.
- ¹³C NMR: Obtain a proton-decoupled carbon spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
- Background Spectrum: Obtain a background spectrum of a blank KBr pellet.
- Sample Spectrum: Record the FTIR spectrum of the sample pellet from 4000 to 400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecule and confirm its elemental composition.

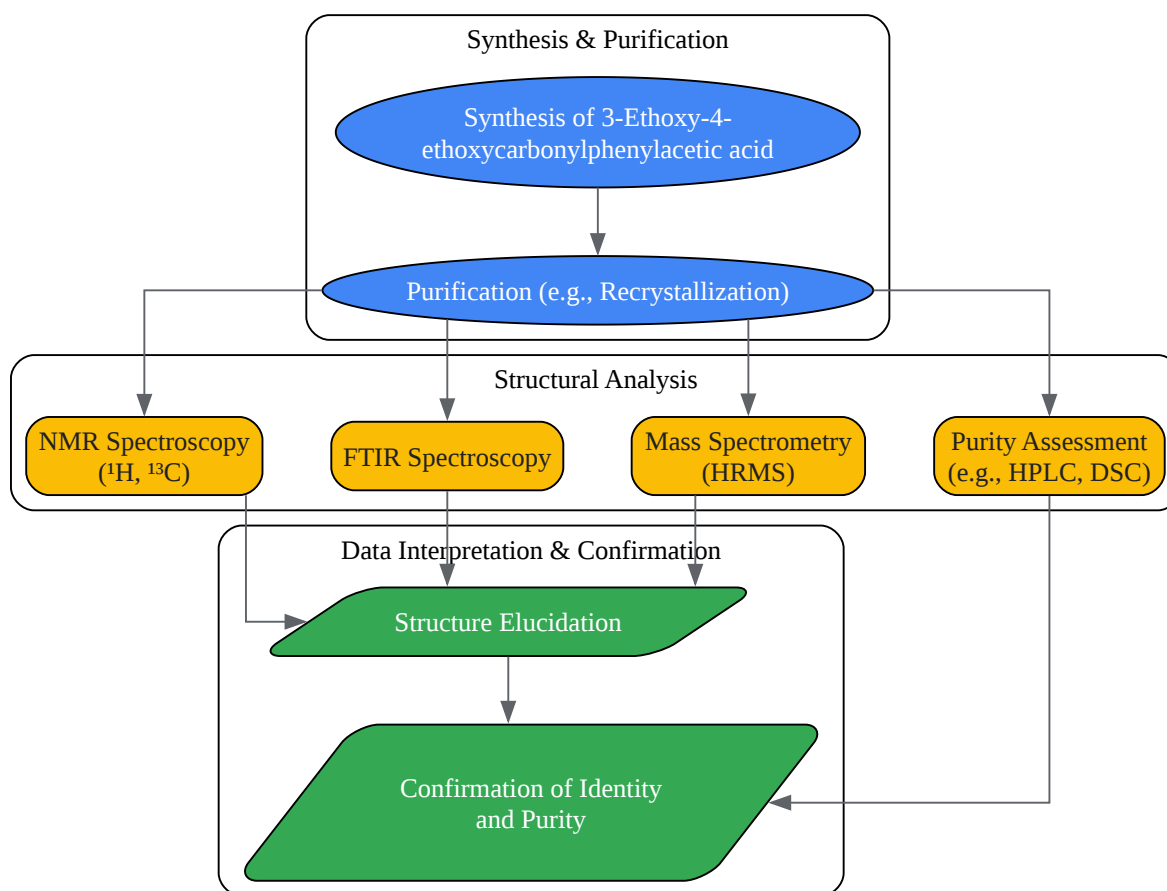
Procedure:

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

- Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
- Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap).
- Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for the chemical formula C₁₃H₁₆O₅.

Structural Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive structural analysis of **3-Ethoxy-4-ethoxycarbonylphenylacetic acid**.



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Caption: Workflow for the synthesis, purification, and structural analysis of **3-Ethoxy-4-ethoxycarbonylphenylacetic acid**.

Conclusion

This technical guide provides a detailed structural analysis of **3-Ethoxy-4-ethoxycarbonylphenylacetic acid**, a crucial intermediate in pharmaceutical synthesis. The

presented physicochemical and spectroscopic data, along with the outlined experimental protocols, serve as a valuable resource for researchers and professionals in the field of drug development and quality control. The comprehensive characterization ensures the identity, purity, and quality of this important compound.

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References

- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
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Phone: (601) 213-4426

Email: info@benchchem.com